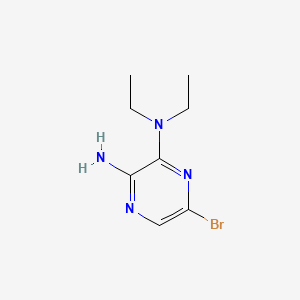

2-Amino-5-bromo-3-(diethylamino)pyrazine

説明

Significance of the Pyrazine (B50134) Scaffold in Chemical Research

The pyrazine ring is a key structural motif in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various chemical interactions make it a valuable component in the design of novel functional molecules. echemi.com The presence of the pyrazine scaffold in a number of clinically used drugs underscores its importance in drug discovery and development. nih.gov Pyrazine derivatives have been investigated for a wide array of biological activities. echemi.com

Overview of Substituted Aminopyrazines and Their Research Relevance

Aminopyrazines, which feature one or more amino groups attached to the pyrazine core, are a particularly significant subclass. The introduction of amino substituents can profoundly influence the chemical and physical properties of the pyrazine ring, leading to a diverse range of biological activities. nih.gov Substituted aminopyrazines are explored for their potential in various therapeutic areas. nih.gov The nature and position of the substituents on the pyrazine ring play a crucial role in determining their biological and chemical characteristics. mdpi.com

Research Context of 2-Amino-5-bromo-3-(diethylamino)pyrazine within Heterocyclic Chemistry

Within the broader landscape of heterocyclic chemistry, this compound represents a specific polysubstituted pyrazine. The presence of an amino group, a bromine atom, and a diethylamino group on the pyrazine core suggests its potential as a versatile building block in organic synthesis. While detailed research findings on this specific compound are not extensively published, its structural features place it within the class of compounds that are of interest for further investigation in medicinal and materials chemistry. The synthesis of related bromo- and amino-substituted pyrazines has been documented, providing a basis for potential synthetic routes to this compound. chemicalbook.comchemicalbook.com

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 5-bromo-N3,N3-diethylpyrazine-2,3-diamine | sigmaaldrich.com |

| CAS Number | 912773-09-2 | sigmaaldrich.com |

| Molecular Formula | C8H13BrN4 | sigmaaldrich.com |

| Molecular Weight | 245.12 g/mol | echemi.com |

| InChI Key | UPBXLNNIEQKSAK-UHFFFAOYSA-N | sigmaaldrich.com |

| Boiling Point | 349.4°C at 760 mmHg | echemi.com |

| Density | 1.482 g/cm³ | echemi.com |

| Refractive Index | 1.618 | echemi.com |

| Purity | Typically ≥95% | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-3-N,3-N-diethylpyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN4/c1-3-13(4-2)8-7(10)11-5-6(9)12-8/h5H,3-4H2,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBXLNNIEQKSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671901 | |

| Record name | 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912773-09-2 | |

| Record name | 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is essential for identifying the functional groups and understanding the bonding framework of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amino group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl groups and the pyrazine (B50134) ring would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring would be observed in the 1400-1600 cm⁻¹ region. Bending vibrations for the amino and alkyl groups would be found at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The pyrazine ring vibrations are often strong in the Raman spectrum. The C-Br stretching vibration would also be expected at a low frequency, typically in the range of 500-700 cm⁻¹.

A comparative analysis of IR and Raman spectra would help in assigning vibrational modes based on their intensities and selection rules.

Table 1: Expected Vibrational Modes for 2-Amino-5-bromo-3-(diethylamino)pyrazine

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 |

| Bending | 1590 - 1650 | |

| Alkyl (C-H) | Stretching | 2850 - 2970 |

| Bending | 1340 - 1470 | |

| Pyrazine Ring (C=N, C=C) | Stretching | 1400 - 1600 |

| C-N (diethylamino) | Stretching | 1200 - 1350 |

| C-Br | Stretching | 500 - 700 |

Note: This table is predictive and based on characteristic group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies: ¹H, ¹³C, and 2D NMR

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring atoms. The single proton on the pyrazine ring would likely appear as a singlet in the aromatic region. The protons of the diethylamino group would show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The amino (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbon atoms of the pyrazine ring would resonate in the downfield region (typically >120 ppm). The carbons of the diethylamino group would appear in the upfield region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyrazine-H | Aromatic CH | ~7.5 - 8.5 | ~120 - 130 |

| Diethylamino -CH₂- | Methylene | ~3.0 - 3.5 (quartet) | ~40 - 50 |

| Diethylamino -CH₃ | Methyl | ~1.0 - 1.5 (triplet) | ~10 - 15 |

| Amino -NH₂ | Amine | Broad singlet | - |

| Pyrazine-C-NH₂ | Aromatic C | - | ~150 - 160 |

| Pyrazine-C-N(Et)₂ | Aromatic C | - | ~140 - 150 |

| Pyrazine-C-Br | Aromatic C | - | ~100 - 110 |

Note: These are estimated chemical shift ranges and the actual values may vary.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The pyrazine ring, being an aromatic system with nitrogen heteroatoms and substituted with auxochromes (amino and diethylamino groups), would be expected to exhibit π → π* and possibly n → π* transitions. The absorption maxima (λmax) would likely be in the UV region, potentially extending into the visible range depending on the solvent polarity.

Mass Spectrometry Techniques: ESI-MS and High-Resolution Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

ESI-MS: Electrospray Ionization Mass Spectrometry would be expected to show a prominent protonated molecular ion peak [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, which would confirm the elemental composition (C₈H₁₃BrN₄) of the molecule. The isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units, would be a clear indicator of the presence of a single bromine atom.

Single Crystal X-ray Diffraction Analysis

Should single crystals of sufficient quality be obtained, X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state.

The analysis would reveal how the molecules are arranged in the crystal lattice. This packing is governed by various intermolecular forces, including van der Waals forces, dipole-dipole interactions, and potentially π-π stacking between the pyrazine rings of adjacent molecules.

Conformational Analysis in the Solid State

A comprehensive understanding of the conformational analysis of this compound in the solid state is contingent upon future experimental studies. The following discussion outlines the type of information that would be sought and the data that would be presented if such research were available.

Detailed Research Findings:

Furthermore, the analysis would extend to the intermolecular interactions that stabilize the crystal lattice. This would involve identifying and characterizing hydrogen bonds, halogen bonds involving the bromine atom, and van der Waals interactions. Understanding these interactions is crucial for explaining the compound's melting point, solubility, and other macroscopic properties.

Data Tables:

In the event of a successful crystallographic study, the findings would be summarized in detailed tables. An interactive data table, for instance, could present the following key crystallographic parameters:

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

Another interactive table could detail important bond lengths and angles within the molecule:

| Bond/Angle | Length (Å) / Angle (°) |

| Br-C(5) | Data Not Available |

| N(1)-C(2) | Data Not Available |

| C(2)-N(amino) | Data Not Available |

| C(3)-N(diethylamino) | Data Not Available |

| C(2)-C(3)-N(diethylamino)-C(ethyl) | Data Not Available |

| C(5)-C(6)-N(1)-C(2) | Data Not Available |

The absence of such empirical data currently limits the scope of a detailed conformational analysis for this compound in the solid state. Future research in this area would be highly valuable.

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the optimized molecular geometry of compounds. For pyrazine (B50134) derivatives, calculations are typically performed using the B3LYP functional with a basis set such as 6-311++G(d,p). This level of theory provides a reliable balance between accuracy and computational cost for organic molecules.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Angles) for a Representative Aminobromopyrazine Derivative Note: This data is representative of typical findings for this class of compounds.

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C2-N (amino) | 1.365 |

| C5-Br | 1.890 | |

| N1-C2 | 1.340 | |

| C2-C3 | 1.415 | |

| Parameter | Angle | Calculated Value (°) |

| Bond Angle | N1-C2-N (amino) | 118.5 |

| C4-C5-Br | 119.2 | |

| C6-N1-C2 | 117.8 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Distribution

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

In aminopyrazine derivatives, the HOMO is typically localized over the electron-rich amino group and the pyrazine ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed across the pyrazinering system, highlighting the areas susceptible to nucleophilic attack. The presence of a bromine atom often contributes to the LUMO, enhancing its electron-accepting character. The energy gap for these types of molecules is a crucial factor in evaluating their potential as electronic materials.

Table 2: Calculated FMO Energies and Related Properties for a Representative Aminobromopyrazine

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Energy Gap (ΔE) | 4.83 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. The MEP map uses a color scale where red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green areas represent neutral potential.

For an aminobromopyrazine, the MEP map typically shows the most negative potential (red) localized around the nitrogen atoms of the pyrazine ring and the amino group, due to the lone pairs of electrons. The most positive potential (blue) is usually found over the hydrogen atoms of the amino group, making them potential hydrogen bond donors. The region around the bromine atom often exhibits a dual character, with a region of positive potential known as a "sigma-hole," which can participate in halogen bonding.

Simulation and Prediction of Spectroscopic Properties (Vibrational and Electronic)

Computational methods can accurately predict spectroscopic properties, which aids in the interpretation of experimental data.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational spectra are calculated using DFT, typically at the same B3LYP/6-311++G(d,p) level of theory. The calculated frequencies correspond to specific vibrational modes, such as the N-H stretching of the amino group, C-H stretching of the aromatic ring, and C-Br stretching. These predicted spectra, when compared with experimental FT-IR and Raman data, allow for a definitive assignment of the observed vibrational bands.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. The calculations provide the excitation energies and oscillator strengths for the electronic transitions. For aminopyrazine derivatives, the transitions are often of the π → π* and n → π* type, originating from the pyrazine ring and its substituents. The predicted maximum absorption wavelength (λmax) can be correlated with experimental UV-Vis spectra to understand the electronic transitions.

Non-Linear Optical (NLO) Property Predictions

Molecules with significant charge transfer characteristics and high polarizability can exhibit Non-Linear Optical (NLO) properties, making them of interest for applications in optoelectronics. The key parameters for NLO activity are the dipole moment (μ) and the first-order hyperpolarizability (β₀). These values can be calculated using DFT. Aminopyrazine systems, with their donor (amino) and acceptor (pyrazine ring/bromo) groups, can facilitate intramolecular charge transfer (ICT), which is a prerequisite for NLO activity. A large calculated β₀ value suggests that the molecule could be a promising candidate for NLO materials.

Table 3: Calculated NLO Properties for a Representative Aminobromopyrazine

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| First Hyperpolarizability (β₀) | 15 x 10-30 esu |

Hirshfeld Surface Analysis and Elucidation of Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of interactions.

For crystalline aminobromopyrazines, Hirshfeld analysis typically reveals the dominance of H···H, N···H/H···N, and Br···H/H···Br contacts. The sharp spikes in the fingerprint plot for N···H contacts indicate the presence of strong N-H···N hydrogen bonds, which are often crucial in forming the crystal packing. The analysis can also quantify the contribution of weaker interactions like C-H···π and halogen bonds (C-Br···N or C-Br···π), which play a significant role in stabilizing the crystal structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT and other quantum methods analyze static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to study the conformational flexibility of the diethylamino group in a compound like 2-Amino-5-bromo-3-(diethylamino)pyrazine. It can also be used to simulate the interaction of the molecule with a solvent or a biological receptor.

By simulating the molecule in a box of water, for example, MD can reveal how the molecule forms hydrogen bonds with its environment and how its structure fluctuates in solution. This information is valuable for understanding its solubility and how it might behave in a biological system. The simulation tracks the trajectories of all atoms, providing a detailed picture of the molecule's dynamic stability and intermolecular interactions over a period of nanoseconds or longer.

Reactivity Profiles and Transformational Chemistry

Substitution Reactions at the Bromine Center

The bromine atom at the 5-position of the pyrazine (B50134) ring is a key handle for introducing molecular diversity through substitution reactions. The electron-deficient nature of the pyrazine ring facilitates both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov For bromo-substituted pyrazines, these reactions are expected to proceed with high efficiency. Based on analogous systems, 2-Amino-5-bromo-3-(diethylamino)pyrazine can likely participate in a variety of such transformations. acs.orgnih.gov

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the bromopyrazine with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This would enable the introduction of various aryl or heteroaryl substituents at the 5-position. A typical reaction might involve Pd(PPh₃)₄ as the catalyst and an aqueous solution of sodium carbonate as the base. nih.gov

Sonogashira Coupling: The introduction of alkynyl groups can be achieved via Sonogashira coupling with terminal alkynes. This reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base like triethylamine. nih.gov

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of C-N bonds, enabling the substitution of the bromine atom with primary or secondary amines. nih.govchemicalbook.com This would provide access to a range of 5-amino-substituted pyrazine derivatives. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands. nih.gov

Beyond metal-catalyzed reactions, the bromine atom may also be displaced through Nucleophilic Aromatic Substitution (SNAr) . The pyrazine ring is inherently electron-poor, and this character is further enhanced by the presence of the nitrogen atoms, which can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. researchgate.netmdpi.comresearchgate.net The amino and diethylamino groups, being ortho and para to the reaction center, can also influence the reactivity. Nucleophiles such as alkoxides, thiolates, and amines could potentially displace the bromide under suitable conditions, which may include elevated temperatures.

Table 1: Potential Substitution Reactions at the Bromine Center

| Reaction Type | Reagents & Conditions | Expected Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 2-Amino-5-aryl-3-(diethylamino)pyrazine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Amino-5-alkynyl-3-(diethylamino)pyrazine |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Ligand, Base | 2-Amino-5-(R¹R²-amino)-3-(diethylamino)pyrazine |

| Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, RS⁻), Heat | 2-Amino-5-Nu-3-(diethylamino)pyrazine |

Reactions Involving the Primary Amino Group

The primary amino group at the 2-position is a versatile functional group that can undergo a range of transformations, including diazotization, acylation, and participation in cyclization reactions.

Diazotization: The primary arylamine can be converted to a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium (e.g., HCl, H₂SO₄) at low temperatures. rsc.orgacs.orgsigmaaldrich.com These diazonium salts of heteroaromatic amines are often stable enough at low temperatures to be used as intermediates. nih.gov The resulting diazonium group can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halides, cyano, or hydroxyl groups.

Acylation and Sulfonylation: The nucleophilic amino group readily reacts with acylating agents like acid chlorides or anhydrides to form the corresponding amides. rsc.org Similarly, reaction with sulfonyl chlorides would yield sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Condensation and Cyclization Reactions: The 2-aminopyrazine (B29847) moiety is a key precursor for the synthesis of fused heterocyclic systems, most notably pteridines. acs.orgresearchgate.net Condensation of the primary amino group and the adjacent ring nitrogen with a 1,2-dicarbonyl compound is a common strategy for forming the second pyrimidine (B1678525) ring of the pteridine (B1203161) core. acs.org For instance, reaction with a glyoxal (B1671930) derivative would lead to the formation of a pteridine ring system. The amino group can also participate in multicomponent reactions, acting as a binucleophile to construct complex heterocyclic structures. nih.gov

Table 2: Representative Reactions of the Primary Amino Group

| Reaction Type | Reagents & Conditions | Expected Product |

|---|

Transformations of the Diethylamino Substituent

The N,N-diethylamino group is a strong electron-donating group that influences the electronic properties of the pyrazine ring. While generally stable, it can undergo specific transformations, particularly oxidative reactions.

N-Oxidation: Tertiary amines, including N,N-dialkylanilines and related heteroaromatic compounds, can be oxidized at the nitrogen atom to form N-oxides. nih.govrsc.org This is a common metabolic pathway for many drugs containing tertiary amine functionalities. nih.gov Chemical oxidation can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide.

N-Dealkylation: The removal of one or both ethyl groups from the diethylamino substituent is another potential transformation. This process, known as N-dealkylation, is also a significant metabolic reaction, often catalyzed by cytochrome P450 enzymes, which proceeds through an unstable α-hydroxyalkylamine intermediate. nih.govsemanticscholar.org Chemically, oxidative N-dealkylation can be promoted by various reagents. For example, photoredox catalysis has emerged as a mild method for the N-dealkylation of tertiary amines. acs.org Nitrosative dealkylation using nitrous acid has also been reported for N,N-dialkylanilines. researchgate.net

Electrophilic Substitution on the Pyrazine Ring: The strongly activating, ortho-para directing diethylamino group would be expected to facilitate electrophilic attack on the pyrazine ring. However, electrophilic aromatic substitution on pyrazine itself is generally difficult due to the electron-withdrawing nature of the two ring nitrogens. Any such reaction would likely require forcing conditions and the outcome would be heavily influenced by the combined directing effects of the three substituents.

Table 3: Potential Transformations of the Diethylamino Group

| Reaction Type | Reagents & Conditions | Expected Product |

|---|---|---|

| N-Oxidation | m-CPBA or H₂O₂ | 2-Amino-5-bromo-3-(N,N-diethylamino-N-oxide)pyrazine |

| N-Deethylation | Oxidative methods (e.g., photoredox catalysis) | 2-Amino-5-bromo-3-(ethylamino)pyrazine |

Heterocyclic Ring Modifications and Annulation Reactions

The existing substituted pyrazine ring can serve as a foundation for the construction of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing one, are of particular interest.

As mentioned in section 5.2, the most prominent annulation reaction for this type of substrate is the synthesis of pteridines . The 2-amino-3-substituted pyrazine structure is ideally set up for this transformation. The reaction involves the condensation of the 1,2-diamine system (comprising the exocyclic amino group and the adjacent ring nitrogen) with a two-carbon electrophilic unit. A wide variety of 1,2-dicarbonyl compounds or their equivalents can be used, leading to diverse substitution patterns on the newly formed ring. acs.orgnih.govresearchgate.net

Another potential avenue for annulation could involve the primary amino group and the adjacent C-H bond of the pyrazine ring. While less common than the pteridine synthesis, cyclization reactions involving an N-acylamino group and an adjacent C-H bond, often mediated by transition metals, could lead to the formation of a fused five- or six-membered ring.

Furthermore, the pyrazine ring itself can undergo cleavage under strong oxidative conditions, although this is a destructive rather than a synthetic transformation. nih.govrsc.orgnih.gov

Table 4: Annulation Reaction for Pteridine Synthesis

| Reaction Name | Reagents & Conditions | Product Class |

|---|---|---|

| Pteridine Synthesis | 1,2-Dicarbonyl compound (e.g., glyoxal, biacetyl), Catalyst | Fused Pyrazino[2,3-d]pyrimidine (Pteridine) |

Biological and Pharmacological Research of 2 Amino 5 Bromo 3 Diethylamino Pyrazine and Analogues

Exploration of Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potential of pyrazine (B50134) derivatives has been a subject of considerable research interest. Analogues of 2-Amino-5-bromo-3-(diethylamino)pyrazine, particularly N-substituted 3-aminopyrazine-2-carboxamides, have been synthesized and evaluated for their activity against various microbial strains.

A study on a series of N-substituted 3-aminopyrazine-2-carboxamides revealed that their antimicrobial activity is influenced by the nature of the substituent on the carboxamide nitrogen. The series was divided into benzyl (B1604629), alkyl, and phenyl derivatives. While benzyl derivatives showed no significant antibacterial activity, some phenyl and alkyl derivatives were active against staphylococcal strains. exlibrisgroup.com Notably, the antimycobacterial and antibacterial activity of the alkyl derivatives increased with the length of the carbon side chain. exlibrisgroup.com

Antifungal activity was observed across all subtypes, with notable efficacy against Trichophyton interdigitale and Candida albicans. exlibrisgroup.com For instance, alkyl derivatives with an odd number of carbons in the chain demonstrated lower minimum inhibitory concentrations (MIC) against T. interdigitale compared to those with an even number of carbons. exlibrisgroup.com

Table 1: Antimicrobial and Antifungal Activity of Selected 3-Aminopyrazine-2-carboxamide Analogues

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| Phenyl Derivatives | Staphylococcal strains | Active | exlibrisgroup.com |

| Alkyl Derivatives | Staphylococcal strains | Active (activity increases with chain length) | exlibrisgroup.com |

| Benzyl Derivatives | Trichophyton interdigitale | Active | exlibrisgroup.com |

| Alkyl Derivatives | Trichophyton interdigitale | Active (MIC = 250 µM for odd-numbered carbon chains) | exlibrisgroup.com |

| Phenyl Derivatives | Candida albicans | Active | exlibrisgroup.com |

Another study on pyrazine-2-carboxylic acid derivatives of piperazines also demonstrated notable antimicrobial activity. One of the synthesized compounds, (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone, showed the highest antimicrobial activity among the tested series. japsonline.com The presence of a free amino group on the pyrazine or pyrimidine (B1678525) ring was suggested to contribute to the antimicrobial effect. japsonline.com

Investigation of Antiviral Potential

The antiviral properties of pyrazine derivatives have been explored against various viruses. Research on substituted 2-amino-3-ethoxycarbonylpyrazines, which are structurally related to the target compound, has shown some promising results.

A series of these pyrazine derivatives, bearing moieties such as indole, resorcinol, and thiophenol, were synthesized and tested for their antiviral activity. acs.org Some of these compounds were found to inhibit the replication of the measles virus and showed weak activity against the Marburg virus. acs.org However, the majority of the synthesized pyrazines were not cytotoxic and did not exhibit significant activity against orthopoxviruses. acs.org

Favipiravir (B1662787), a well-known antiviral drug, is a pyrazine carboxamide derivative, highlighting the potential of this chemical class in antiviral drug discovery. nih.gov Studies on favipiravir and its analogues have shown activity against a broad range of RNA viruses. nih.gov

Enzyme Inhibition Studies

The ability of pyrazine derivatives to inhibit specific enzymes is a key area of pharmacological research, with implications for various therapeutic areas, including oncology.

Checkpoint Kinase 1 (CHK1) is a crucial enzyme in the DNA damage response pathway and a significant target in cancer therapy. Several pyrazine-based compounds have been identified as potent and selective CHK1 inhibitors.

One study detailed the discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors. researchgate.netmdpi.com Through structure-activity relationship (SAR) studies, researchers developed a series of potent and selective inhibitors, demonstrating the utility of this scaffold for targeting CHK1. researchgate.netmdpi.com

Succinate dehydrogenase (SDH) is a vital enzyme in the mitochondrial electron transport chain and the citric acid cycle. Inhibition of SDH can disrupt cellular respiration and is a target for fungicides.

A recent study reported the discovery of novel SDH inhibitors based on a pyrazine-carboxamide-diphenyl-ether scaffold. nih.govpharmablock.com By employing a fragment recombination strategy, researchers designed and synthesized compounds with significant inhibitory activity against porcine SDH. nih.govpharmablock.com One of the optimized compounds, 6y , was found to be approximately two-fold more potent than the known SDHI, pyraziflumid. nih.govpharmablock.com

Table 2: Inhibitory Activity of Pyrazine-Carboxamide-Diphenyl-Ether Analogue against Porcine SDH

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 6y | ~0.05 (approx. 2x more potent than pyraziflumid) | nih.govpharmablock.com |

| Pyraziflumid | ~0.1 | nih.govpharmablock.com |

These findings indicate that the pyrazine-carboxamide scaffold is a promising starting point for the development of new SDH inhibitors. nih.govpharmablock.com

Pyrazine derivatives have been investigated for their inhibitory activity against a range of other enzymes.

Mitogen-activated protein kinase-activated protein kinase 2 (MK-2): Novel non-thiourea-containing aminopyrazine derivatives have been designed and evaluated as inhibitors of MK-2, an enzyme involved in inflammatory responses. Several compounds were identified with low micromolar to sub-micromolar IC50 values.

β-Glucuronidase: A series of 2-aminopyrimidine (B69317) derivatives, which share a similar structural motif with aminopyrazines, were synthesized and evaluated as β-glucuronidase inhibitors. One compound, in particular, showed significantly higher activity than the standard inhibitor, D-saccharic acid 1,4-lactone. pharmablock.com

Receptor Tyrosine Kinases (RTKs): The pyrazine ring is a common fragment in inhibitors of RTKs. One of the nitrogen atoms on the pyrazine ring can act as a hydrogen bond acceptor, interacting with the target kinase protein.

Anticancer and Anti-Proliferative Activity Evaluation

The anticancer potential of pyrazine derivatives is a significant area of research, with many analogues demonstrating cytotoxic and anti-proliferative effects against various cancer cell lines.

A study focused on the synthesis and anticancer evaluation of new benzimidazole/benzoxazole-pyrazine derivatives. These compounds were screened for their in vitro cytotoxicity against human cancer cell lines including MCF-7 (breast), A-549 (lung), A-375 (melanoma), and DU-145 (prostate). Several of the synthesized benzimidazole-pyrazine derivatives showed superior activity against the tested cell lines.

Another study reported on 2-phenazinamine derivatives, which contain a pyrazine ring within a larger phenazine (B1670421) structure. Some of these compounds exhibited good anticancer activity against a panel of human cancer cell lines, with one compound showing a potent effect comparable to cisplatin (B142131) against K562 (leukemia) and HepG2 (hepatocellular carcinoma) cells, while having low toxicity against non-cancer cells.

Furthermore, research on 2-aminopyrazine (B29847) derivatives has led to the identification of compounds with potent inhibitory activities against H1975 and MDA-MB-231 cancer cells. One of the most potent compounds was found to induce apoptosis in H1975 cells and was suggested to act as a selective inhibitor of SHP2, a protein tyrosine phosphatase implicated in cancer.

Table 3: Anticancer Activity of Selected Pyrazine Analogues

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| Benzimidazole-pyrazine derivatives | MCF-7, A-549, A-375 | Superior cytotoxicity | |

| 2-Phenazinamine derivatives | K562, HepG2 | Potent anticancer effect, comparable to cisplatin | |

| 2-Aminopyrazine derivatives | H1975, MDA-MB-231 | Potent inhibitory activities, induction of apoptosis |

Structure-Activity Relationship (SAR) Studies for Biological Targets

The structure-activity relationship (SAR) of pyrazine derivatives is a critical area of investigation in medicinal chemistry, aimed at elucidating how specific structural modifications to the pyrazine core influence their interaction with biological targets and, consequently, their therapeutic activity. The 2-aminopyrazine scaffold, in particular, is recognized as a "privileged" structure in drug discovery, frequently serving as a core component in the design of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The 2-amino group on the pyrazine ring is a key feature, often forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction motif for many kinase inhibitors.

While direct and comprehensive SAR studies on this compound are not extensively documented in publicly available literature, the SAR of closely related aminopyrazine and aminopyridine analogues provides significant insights into the likely roles of its key structural components—the 2-amino group, the 5-bromo substituent, and the 3-(diethylamino) group.

Research into various aminopyrazine-based compounds has consistently highlighted the importance of the 2-amino group for potent kinase inhibition. For instance, studies on pyrrolo[2,3-d]pyrimidines demonstrated that analogues containing a 2-amino group exhibited superior inhibitory activity against several receptor tyrosine kinases (RTKs) compared to their counterparts lacking this group. This enhancement in potency is attributed to the ability of the amino group to act as a hydrogen bond donor, anchoring the inhibitor within the kinase's active site.

The substitution pattern on the pyrazine ring is a key determinant of both potency and selectivity. The presence of a halogen, such as the bromo group at the 5-position of this compound, is a common strategy in kinase inhibitor design. Halogen atoms can form halogen bonds with backbone carbonyls or other electron-rich pockets within the active site, thereby enhancing binding affinity. For example, in a series of 7-azaindole-based inhibitors, the introduction of a 5-bromo substituent was found to significantly enhance the inhibition of Fyn kinase, a member of the Src family of tyrosine kinases. This suggests that the 5-bromo substituent on the pyrazine ring likely plays a significant role in the compound's interaction with its biological target.

The nature of the substituent at the 3-position also profoundly influences the biological activity. In the case of this compound, the diethylamino group is a moderately bulky, lipophilic, and basic moiety. This group can influence the compound's physicochemical properties, such as solubility and membrane permeability, as well as its direct interactions with the target protein.

A pertinent example of SAR in a related series comes from studies on aminopyrazine inhibitors of the mitotic kinase Nek2, which is a target in cancer therapy. In this research, a series of aminopyrazine derivatives with a piperidine (B6355638) ring at the 3-position were synthesized and evaluated for their inhibitory activity against Nek2. The study revealed that even subtle changes to the substituents on the piperidine ring led to significant differences in inhibitory potency.

The following interactive data table summarizes the structure-activity relationship for a selection of these Nek2 inhibitors, illustrating the impact of substitutions on the piperidine ring attached to the aminopyrazine core.

| Compound | R1 | R2 | Nek2 IC50 (μM) nih.gov |

|---|---|---|---|

| Parent Compound | H | H | 1.1 |

| Analogue 1 | CH3 (cis) | H | 0.31 |

| Analogue 2 | CH3 (trans) | H | 0.94 |

| Analogue 3 | H | CH3 (cis) | 0.28 |

| Analogue 4 | H | CH3 (trans) | 0.29 |

| Analogue 5 | CH3 (cis) | CH3 (cis, - enantiomer) | 0.088 |

| Analogue 6 | CH3 (cis) | CH3 (cis, + enantiomer) | 0.43 |

As the data indicates, the introduction of methyl groups on the piperidine ring generally increased the inhibitory potency against Nek2 compared to the unsubstituted parent compound. nih.gov Notably, the stereochemistry of these substituents had a profound effect, with the (-) enantiomer of the cis-dimethyl substituted derivative (Analogue 5) being the most potent compound in the series. nih.gov This highlights that the precise three-dimensional arrangement of the substituents is crucial for optimal interaction with the target kinase. The aminopyrazine ring in these inhibitors was observed to form two critical hydrogen bonds with the hinge region of Nek2. nih.gov

While this data is for a related series of compounds, it underscores the key principles of SAR that are likely applicable to this compound and its analogues. The 2-amino group serves as a critical anchor, the 5-bromo substituent can enhance binding affinity through halogen bonding, and the nature and stereochemistry of the group at the 3-position are pivotal for optimizing potency and selectivity against specific kinase targets. Further direct studies on this compound would be necessary to fully elucidate its specific SAR profile.

Advanced Applications in Materials Science and Medicinal Chemistry

Role in Drug Discovery and Development

The pyrazine (B50134) nucleus is a well-established scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. nih.gov The functional groups appended to the pyrazine ring in 2-Amino-5-bromo-3-(diethylamino)pyrazine offer multiple points for chemical modification, a crucial aspect in the design of new therapeutic agents.

Substituted aminopyrazines are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govtandfonline.com The amino group can participate in hydrogen bonding interactions with biological targets, a key feature for molecular recognition and binding affinity. For instance, aminopyrazine derivatives have been investigated as inhibitors of various kinases, such as Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), which is implicated in inflammatory diseases like rheumatoid arthritis. nih.gov

The bromo substituent on the pyrazine ring serves as a valuable synthetic handle. It can be readily functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments to explore the structure-activity relationship (SAR) of potential drug candidates. tandfonline.com This versatility is paramount in the iterative process of lead optimization in drug discovery.

Furthermore, the diethylamino group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic profile. The strategic placement of such a group can enhance the drug-like properties of a molecule. While direct studies on this compound are not extensively published, its structural motifs are present in compounds patented for their potential as protein kinase inhibitors, highlighting its relevance as a key intermediate. google.com

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale | Key Functional Group(s) |

| Oncology | Inhibition of protein kinases involved in cell proliferation and survival. | Amino, Bromo (for derivatization) |

| Inflammatory Diseases | Modulation of inflammatory pathways through enzyme inhibition. | Amino, Diethylamino |

| Infectious Diseases | Potential for antimicrobial and antifungal activity. | Pyrazine core, Amino |

Potential as Organic Optoelectronic Materials Precursors

The development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field of research. Pyrazine-containing compounds are of particular interest due to their electron-deficient nature, which can facilitate electron transport and injection in electronic devices. researchgate.net

The π-conjugated system of the pyrazine ring in this compound can be extended through chemical synthesis, a common strategy to tune the optical and electronic properties of organic materials. The bromo-substituent is an ideal starting point for such modifications, enabling the creation of larger, more conjugated systems through cross-coupling reactions. nih.gov This allows for the precise engineering of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for the performance of optoelectronic devices.

The amino and diethylamino groups act as electron-donating substituents, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule. This push-pull electronic structure is a well-known design principle for creating materials with interesting photophysical properties, including fluorescence and non-linear optical (NLO) activity. nih.gov The ability to tune these properties by modifying the donor and acceptor strengths within the molecule makes compounds like this compound attractive precursors for new functional materials.

Research on related Schiff bases and other aromatic compounds has demonstrated that the introduction of electron-donating and withdrawing groups can lead to materials with significant NLO properties and good thermal stability, which are desirable for device applications. nih.gov

Table 2: Potential Optoelectronic Applications of Materials Derived from this compound

| Application | Desired Property | Role of Functional Groups |

| Organic Light-Emitting Diodes (OLEDs) | Electron transport, tunable emission color | Pyrazine core (electron-deficient), Bromo (for conjugation extension) |

| Organic Photovoltaics (OPVs) | Electron acceptor, broad absorption | Pyrazine core, extended π-system via bromo-functionalization |

| Non-Linear Optics (NLO) | High hyperpolarizability | Push-pull system (Amino/Diethylamino donors, Pyrazine acceptor) |

Applications as Biochemical Reagents for Life Science Research

In life science research, small molecules with specific properties are essential tools for probing biological processes. This compound, with its reactive handles and potential for fluorescence, could serve as a valuable biochemical reagent.

The primary amino group allows for the compound to be conjugated to biomolecules, such as proteins or nucleic acids, through well-established bioconjugation techniques like reductive amination. sigmaaldrich.com The bromo-substituent provides an alternative site for attachment or for the introduction of reporter groups, such as fluorophores or biotin, via cross-coupling reactions.

The inherent fluorescence of some pyrazine derivatives suggests that molecules based on this scaffold could be developed as fluorescent probes. rsc.org By designing derivatives that exhibit changes in their fluorescence properties upon binding to a specific analyte or in response to a particular cellular environment (e.g., changes in pH or redox state), this compound could be a precursor to novel biosensors.

The synthesis of libraries of related compounds based on the this compound core could also be employed in chemical genetics screens to identify new modulators of biological pathways.

Development of Coordination Complexes for Bioinorganic Applications

The nitrogen atoms in the pyrazine ring and the exocyclic amino group of this compound make it an excellent ligand for the formation of coordination complexes with a variety of metal ions. The field of bioinorganic chemistry explores the role of metals in biology and the application of metal complexes in medicine.

Pyrazine itself is a classic bridging ligand in coordination chemistry, capable of linking metal centers to form polynuclear complexes. nih.gov The additional donor sites on this compound could lead to the formation of complexes with interesting topologies and electronic properties.

Transition metal complexes, for instance with ruthenium or manganese, have shown promise as therapeutic and diagnostic agents. nih.gov The ligands surrounding the metal center play a crucial role in tuning the reactivity, stability, and biological activity of these complexes. By incorporating ligands like this compound, it may be possible to develop new metal-based drugs with novel mechanisms of action. For example, some ruthenium complexes with pyrazine derivative ligands have been investigated for their potential anticancer and antimicrobial activities.

Furthermore, the formation of coordination polymers and metal-organic frameworks (MOFs) using pyrazine-based ligands is an active area of research. These materials can have applications in gas storage, catalysis, and sensing. The specific substitution pattern of this compound could impart unique properties to such materials.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Analogues with Enhanced Bioactivity

The development of novel analogues based on the 2-Amino-5-bromo-3-(diethylamino)pyrazine scaffold is a critical next step. The goal is to systematically modify the core structure to improve potency, selectivity, and pharmacokinetic properties for potential therapeutic applications. Pyrazine (B50134) derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.govnih.govtandfonline.com

Synthetic strategies can be guided by established methodologies for pyrazine functionalization. imist.manih.gov Key areas for modification include:

Modification of the Diethylamino Group: Replacing the diethylamino substituent with other alkyl, aryl, or heterocyclic amines could significantly influence the compound's lipophilicity and target-binding interactions. mdpi.com

Substitution at the Bromo Position: The bromine atom at the 5-position is an ideal handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing the introduction of a diverse range of functional groups. researchgate.net This can be used to explore structure-activity relationships (SAR) extensively.

Functionalization of the Amino Group: The amino group at the 2-position can be acylated, alkylated, or used as a point of attachment for larger molecular fragments to create hybrid molecules with dual-action potential.

A systematic approach to analogue synthesis will generate a library of compounds for biological screening, paving the way for the identification of lead candidates for various disease targets.

Table 1: Proposed Analogues of this compound and Synthetic Rationale

| Modification Site | Proposed Analogue Type | Synthetic Strategy | Rationale for Enhanced Bioactivity |

|---|---|---|---|

| Position 3 (Diethylamino) | Cyclic Amine Analogues (e.g., Piperidinyl, Morpholinyl) | Nucleophilic substitution on a 3-chloro-pyrazine precursor. nih.gov | Alter lipophilicity and conformational rigidity to improve target binding and selectivity. mdpi.com |

| Position 5 (Bromo) | Aryl/Heteroaryl Analogues | Suzuki or Stille cross-coupling reactions. researchgate.net | Introduce extended π-systems to enhance interactions with biological targets, such as enzyme active sites. |

| Position 2 (Amino) | Amide/Sulfonamide Derivatives | Acylation or sulfonylation of the primary amine. acs.org | Introduce hydrogen bond donors/acceptors to improve target engagement and pharmacokinetic properties. |

| Multiple Sites | Hybrid Molecules (e.g., linked to other pharmacophores) | Multi-step synthesis involving sequential functionalization. nih.gov | Develop dual-target inhibitors or compounds with combined therapeutic effects (e.g., PI3K/HDAC inhibition). nih.gov |

In-depth Mechanistic Studies of Biological Actions

Once analogues with promising bioactivity are identified, comprehensive mechanistic studies are essential to understand how they function at a molecular and cellular level. Research on other 2-aminopyrazine (B29847) derivatives has revealed mechanisms such as the inhibition of specific enzymes like SHP2, which is implicated in cancer. nih.gov

Future mechanistic investigations should include:

Target Identification: Employing techniques like affinity chromatography, proteomics, and thermal shift assays to identify the specific protein targets of active compounds.

Enzyme Inhibition Assays: Quantifying the inhibitory potency (e.g., IC₅₀ values) against identified target enzymes, such as kinases or phosphatases, which are common targets for pyrazine-based molecules. nih.govnih.gov

Cell-Based Assays: Evaluating the effects of the compounds on cellular pathways. This includes analyzing impacts on cell cycle progression, induction of apoptosis (programmed cell death), and modulation of specific signaling pathways (e.g., PI3K/AKT/mTOR). nih.govnih.govnih.gov

Understanding the mechanism of action is crucial for optimizing lead compounds and predicting their therapeutic potential and possible liabilities.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of novel molecules before their synthesis. nih.gov For the this compound scaffold, computational modeling can guide the rational design of new analogues.

Key computational approaches include:

Molecular Docking: Simulating the binding of proposed analogues into the active site of known biological targets to predict binding affinity and orientation. This can help prioritize which analogues to synthesize. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex over time to assess the stability of the interaction and identify key binding interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of the synthesized analogues with their biological activity. These models can then predict the activity of new, unsynthesized compounds.

These predictive models can significantly reduce the time and resources required for hit-to-lead optimization by focusing laboratory efforts on the most promising candidates. nih.govnih.gov

Table 2: Computational Techniques for Predictive Research on Pyrazine Analogues

| Computational Method | Application in Drug Design | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of analogues to a protein target. nih.gov | Ranking of potential inhibitors; prioritization for synthesis. |

| Molecular Dynamics (MD) | Assessing the stability of the ligand-protein complex. nih.gov | Confirmation of stable binding and identification of key intermolecular interactions. |

| ADME Prediction | In silico estimation of Absorption, Distribution, Metabolism, and Excretion properties. mdpi.com | Early identification of candidates with favorable drug-like properties. |

| QSAR | Building predictive models based on existing SAR data. | Guiding the design of new analogues with potentially higher activity. |

Development of High-Throughput Screening Assays

To efficiently evaluate the large libraries of analogues generated through synthetic efforts, the development of robust high-throughput screening (HTS) assays is paramount. rti.orgresearchgate.net HTS allows for the rapid testing of thousands of compounds to identify "hits"—compounds that exhibit a desired biological activity. nih.gov

The development process for an HTS campaign would involve:

Assay Adaptation: Converting a low-throughput biological assay (e.g., an enzymatic or cell-based assay) into a format compatible with automated robotic systems, typically in 384- or 1536-well microplates. nih.gov

Assay Miniaturization and Optimization: Reducing reagent volumes and optimizing concentrations to ensure the assay is cost-effective, robust, and sensitive enough to detect hits reliably.

Validation: Validating the assay using reference compounds (positive and negative controls) to ensure its performance meets statistical standards for HTS (e.g., calculating the Z'-factor).

Screening Campaign: Executing the screen of the pyrazine analogue library and analyzing the resulting data to identify confirmed hits for further study.

An effective HTS platform would dramatically accelerate the pace of discovery, enabling the rapid identification of promising leads from a large and diverse set of candidate molecules. nih.govnih.gov

Exploration of New Material Applications

Beyond pharmacology, pyrazine derivatives are gaining interest in material science due to their unique electronic properties. rsc.org The pyrazine ring is electron-deficient, which can facilitate charge transfer processes, making these compounds suitable for applications in optoelectronics. rsc.org

Future research could explore the potential of this compound and its derivatives in:

Organic Light-Emitting Diodes (OLEDs): The electronic properties of pyrazine-based materials can be tuned by chemical modification to create efficient emitters or charge-transporting layers in OLED devices.

Organic Solar Cells: Pyrazine derivatives can be incorporated into π-conjugated materials used as electron acceptors or donors in organic photovoltaic cells. rsc.org

Sensors and Conductors: The ability of the pyrazine nitrogen atoms to coordinate with metals opens possibilities for creating novel coordination polymers with interesting conductive or sensory properties.

By exploring these avenues, the utility of the this compound scaffold could extend beyond medicine into the realm of advanced functional materials. rsc.orgundip.ac.id

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-5-bromo-3-(diethylamino)pyrazine and its metal complexes?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromination of precursor pyrazines (e.g., 2-amino-3-(methylamino)pyrazine) using HBr and NaNO₂ in THF at 0°C yields brominated derivatives, followed by diethylamino substitution . For metal complexes (e.g., Ru(III)), ligands are reacted with RuCl₃·nH₂O in acetonitrile or aqueous solutions under reflux. Purification involves column chromatography (SiO₂ or C18 columns) with solvents like PE/EA (20:1), and yields are validated via ¹H/¹³C NMR and elemental analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : To identify functional groups (e.g., NH₂, C-Br) and metal-ligand bonding (400–4000 cm⁻¹ range) .

- UV-Vis Spectroscopy : To monitor ligand-to-metal charge transfer (LMCT) bands in Ru(III) complexes (e.g., absorption at 350–414 nm) and determine stability constants via titration .

- ¹H/¹³C NMR : For structural confirmation in DMSO-d₆ or CDCl₃, focusing on pyrazine ring protons and diethylamino substituents .

- Elemental Analysis : CHNS quantification to verify purity and stoichiometry .

Advanced Research Questions

Q. How do substituent variations on the pyrazine ring influence Ru(III) complex stability and bioactivity?

- Methodological Answer : Substituents like -Br and -N(Et)₂ alter electron density, affecting metal-ligand binding. For example, bulky diethylamino groups increase steric hindrance, reducing coordination efficiency but enhancing lipophilicity for antimicrobial activity. Stability constants (logβ) are determined via spectrophotometric titration in MeCN, revealing 1:1 or 1:2 (metal:ligand) stoichiometry . Bioactivity is tested using MIC/MBC assays against Gram(±) bacteria and Candida albicans, with [RuCl(PAOX)₂(OH₂)]Cl₂ showing notable antifungal activity .

Q. What experimental approaches elucidate speciation and equilibrium dynamics of Ru(III) complexes in aqueous solutions?

- Methodological Answer : Speciation is analyzed via:

- pH-Dependent UV-Vis Titrations : Monitoring absorbance changes (e.g., at 279 nm and 428 nm) to identify isosbestic points and calculate stepwise equilibrium constants .

- A-Diagrams : Plotting absorbance ratios (e.g., A₂₄₄/A₂₃₃) to confirm multiple equilibria (e.g., 1:1 → 1:2 complexation) .

- Computational Modeling : Geometry optimization via AM1/PM3 methods to predict octahedral Ru(III) coordination and ligand field parameters (Δ₀, Racah B) .

Q. How can researchers evaluate the structure-activity relationship (SAR) of pyrazine derivatives in drug design?

- Methodological Answer :

- Lipophilicity Control : Replace -Br with electron-withdrawing groups (e.g., -CN) to modulate membrane permeability.

- Biological Assays : Test MIC/MBC values against microbial strains and compare with structurally similar ligands (e.g., pyrazine-2-thiocarboxamide vs. ABMAP) to identify pharmacophores .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., fungal enzymes) using 24-mode Hamiltonian models to predict binding affinity .

Q. What computational strategies predict the electronic and magnetic properties of pyrazine-based coordination polymers?

- Methodological Answer :

- DFT Calculations : Analyze electron density distribution (e.g., Cr(II)-pyrazine charge transfer) to explain conductivity and magnetic coupling .

- Multiconfiguration Time-Dependent Hartree (MCTDH) : Simulate excited-state dynamics (e.g., S₁/S₂ transitions) to correlate spectral features with substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。